molecular formula C24H26N4OS B2569144 5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-ethyl-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 894923-53-6

5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-ethyl-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B2569144
CAS No.: 894923-53-6
M. Wt: 418.56
InChI Key: KAUCIQZFQGBZMB-UHFFFAOYSA-N
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Description

5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-ethyl-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-ethyl-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multiple steps, including the formation of the pyrazolo[4,3-d]pyrimidine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrazolo[4,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the 2-ethyl and 6-(2-phenylethyl) groups can be done through alkylation reactions.

    Thioether Formation: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazolo[4,3-d]pyrimidine core or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions with electron-withdrawing or electron-donating groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[4,3-d]pyrimidine Derivatives: Compounds with similar core structures but different functional groups.

    Thioether-Containing Compounds: Molecules with sulfanyl groups attached to aromatic or aliphatic systems.

Uniqueness

What sets 5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-ethyl-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one apart is its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

5-[(2,5-dimethylphenyl)methylsulfanyl]-2-ethyl-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4OS/c1-4-27-15-21-22(26-27)23(29)28(13-12-19-8-6-5-7-9-19)24(25-21)30-16-20-14-17(2)10-11-18(20)3/h5-11,14-15H,4,12-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUCIQZFQGBZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC3=C(C=CC(=C3)C)C)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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